molecular formula C9H13NO3S B13679522 Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate

Cat. No.: B13679522
M. Wt: 215.27 g/mol
InChI Key: UCULRTLQWPZCTI-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiazolylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-3-(4-methyl-2-thiazolyl)propanoate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The hydroxyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate can be compared with other thiazole derivatives, such as:

  • Ethyl 3-Hydroxy-3-(2-thiazolyl)propanoate
  • Ethyl 3-Hydroxy-3-(4-methyl-1,3-thiazolyl)propanoate

These compounds share similar structural features but may differ in their reactivity, biological activity, and applications. The presence of the 4-methyl group in this compound can influence its chemical properties and make it unique compared to other thiazole derivatives.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-10-6(2)5-14-9/h5,7,11H,3-4H2,1-2H3

InChI Key

UCULRTLQWPZCTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NC(=CS1)C)O

Origin of Product

United States

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